molecular formula C24H20FNO4 B2632431 2-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 281205-72-9

2-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No. B2632431
CAS RN: 281205-72-9
M. Wt: 405.425
InChI Key: HXLVJBPGOYRQLH-UHFFFAOYSA-N
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Description

This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a carboxylic acid group attached to the isoquinoline ring, as well as fluorobenzyl and methoxyphenyl substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoquinoline core, followed by the introduction of the various substituents. The fluorobenzyl and methoxyphenyl groups could potentially be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The fluorobenzyl and methoxyphenyl groups would be attached to this core structure .


Chemical Reactions Analysis

As an aromatic compound, this molecule could participate in various types of reactions characteristic of aromatic systems, such as electrophilic aromatic substitution. The presence of the carboxylic acid group could also allow for reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the carboxylic acid group could result in acidic properties, while the fluorobenzyl and methoxyphenyl groups could influence its lipophilicity .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound is prominently featured in chemical synthesis, serving as a core structure or derivative in various research contexts. For example, studies have highlighted the synthesis and exploration of tetrahydroisoquinoline derivatives, demonstrating the compound's utility as a chemical backbone. Derivatives like brominated 1,2,3,4-tetrahydroisoquinolines have been synthesized for further chemical analysis (Ma et al., 2007). Similarly, the chemical has been used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, emphasizing its role in creating complex organic molecules (Nery et al., 2003).

Biomedical Research and Analysis

This compound and its derivatives have found applications in biomedical research. Notably, certain tetrahydroisoquinoline derivatives have been synthesized and evaluated for antimycobacterial activities, indicating their potential in medical research and drug development (Senthilkumar et al., 2008). The compound's derivatives have also been studied for their strong fluorescence in a wide pH range of aqueous media, suggesting uses in biomedical analysis and fluorescent labeling (Hirano et al., 2004).

Advanced Materials and Catalysis

The compound's derivatives have been utilized in the synthesis of complex materials and catalysts. For instance, Cd(II) complexes generated from 2-phenylquinoline derivatives have been synthesized and characterized, with studies examining their fluorescent behavior and antibacterial activities (Lei et al., 2014). Additionally, the compound has been involved in the synthesis of fluorinated derivatives of quinolinecarboxylic acids, showcasing its role in the creation of novel materials (Nosova et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential applications, such as in the development of pharmaceuticals or materials .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c1-30-18-12-8-16(9-13-18)22-21(24(28)29)19-4-2-3-5-20(19)23(27)26(22)14-15-6-10-17(25)11-7-15/h2-13,21-22H,14H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLVJBPGOYRQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

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